5-(Thiophen-2-YL)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine
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Overview
Description
5-(Thiophen-2-YL)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that combines a triazole ring with a pyrimidine ring, substituted with thiophene and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-YL)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazolopyrimidine compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-YL)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(Thiophen-2-YL)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-YL)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the triazolopyrimidine core can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride
- 3,4,5-Triphenyl-1,2,4-triazole-based compounds
Uniqueness
5-(Thiophen-2-YL)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine is unique due to the combination of its triazolopyrimidine core with thiophene and trimethoxyphenyl substituents. This unique structure imparts specific electronic and steric properties, making it suitable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-thiophen-2-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H18N4O3S/c1-23-14-7-11(8-15(24-2)17(14)25-3)13-9-12(16-5-4-6-26-16)21-18-19-10-20-22(13)18/h4-10,13H,1-3H3,(H,19,20,21) |
InChI Key |
FUTFJVOKJBAOBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C=C(NC3=NC=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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